molecular formula C12H23NO4 B1524131 4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine CAS No. 1049677-41-9

4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine

Cat. No. B1524131
M. Wt: 245.32 g/mol
InChI Key: YOYWIKXSQOIMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, also known as ®-4-BOC-5-HYDROXYMETHYL-2,2-DIMETHYL-MORPHOLINE, is a chemical compound with the CAS Number: 1263078-13-2 . It has a molecular weight of 245.32 and its IUPAC name is tert-butyl (5R)-5- (hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate .


Molecular Structure Analysis

The molecular formula of 4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is C12H23NO4 . The InChI code is 1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine are not available, similar compounds like pinacol boronic esters have been used in catalytic protodeboronation .


Physical And Chemical Properties Analysis

4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is stored at room temperature .

Scientific Research Applications

  • Specific Scientific Field : Organic Synthesis
  • Summary of the Application : “4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine” is used in the catalytic protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Methods of Application or Experimental Procedures : The process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYWIKXSQOIMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149918
Record name 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

CAS RN

1049677-41-9
Record name 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049677-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Reactant of Route 2
4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Reactant of Route 3
Reactant of Route 3
4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Reactant of Route 4
Reactant of Route 4
4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Reactant of Route 5
4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Reactant of Route 6
4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.